Thalidomide-O-PEG4-Acid

PROTAC GSPT1 degradation linker SAR

PROTAC development requires precise linker length and E3 ligand selection to avoid false phenotypes. Thalidomide-O-PEG4-Acid offers the empirically validated PEG4 spacer for optimal ternary complex formation, with lower intrinsic cereblon neo-substrate activity than pomalidomide analogs. - Enables one-step EDC/HATU conjugation to amine-containing target ligands. - Improves aqueous solubility and reduces aggregation vs. alkyl linkers. - Direct CAS access: 2446382-02-9 (MW 522.50) and 2353563-50-3 (salt form).

Molecular Formula C26H33N3O12
Molecular Weight 579.6 g/mol
Cat. No. B12287949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG4-Acid
Molecular FormulaC26H33N3O12
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34)
InChIKeyNUQAHUZNPRLYKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG4-Acid CRBN Ligand-Linker Conjugate


Thalidomide-O-PEG4-Acid (CAS: 2446382-02-9) is a bifunctional synthetic compound that integrates a thalidomide-based cereblon (CRBN) E3 ligase ligand with a tetraethylene glycol (PEG4) linker terminated by a carboxylic acid functional group [1]. This compound is specifically designed as a pre-assembled E3 ligase ligand-linker conjugate for use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a therapeutic modality that harnesses the ubiquitin-proteasome system to induce selective degradation of target proteins . The PEG4 spacer confers aqueous solubility and flexibility, while the terminal carboxylic acid moiety enables facile conjugation to amine-containing target protein ligands via standard amide coupling chemistry using activators such as EDC or HATU .

Direct amide coupling via EDC/HATU chemistry for PROTAC assembly

PEG4 spacer provides aqueous solubility and structural flexibility reported to support ternary complex formation

Modular CRBN-recruiting building block for amine-containing target protein ligands

Thalidomide-O-PEG4-Acid Substitution Limitations


Substitution of Thalidomide-O-PEG4-Acid with other CRBN-recruiting ligand-linker conjugates is not a functionally neutral decision. Empirical structure-activity relationship (SAR) studies have established that PROTAC degradation efficiency is exquisitely sensitive to both linker length and the attachment position of the PEG chain on the thalidomide scaffold [1]. Specifically, a systematic study of Retro-2-based PROTACs revealed that GSPT1 degradation is strictly dependent on PEG linker length, with DC50 values differing by more than twofold between compounds bearing PEG2 versus PEG4 spacers [2]. Furthermore, a parallel SAR investigation of AURKA-targeting PROTACs demonstrated that altering the PEG linker attachment point from the 4-position to the 5-position of thalidomide produced distinct degradation outcomes, underscoring that both the linker trajectory and spatial reach are critical variables that cannot be arbitrarily modified [3]. Consequently, replacing Thalidomide-O-PEG4-Acid with an analog differing in PEG length, exit vector, or terminal reactive group introduces orthogonal variables that alter ternary complex geometry and may compromise degradation efficacy.

Pomalidomide-based CRBN ligands may induce unintended neo-substrate degradation (e.g., zinc-finger proteins) not observed with thalidomide conjugates.

Shorter (PEG2) or longer (PEG6) linkers can significantly modulate degradation efficiency; PEG4 represents the empirically preferred length for ternary complex stabilization.

Protected intermediates (t-butyl ester, NHS ester) add deprotection steps or have limited shelf stability, increasing synthesis complexity relative to the free acid.

Thalidomide-O-PEG4-Acid Comparative Evidence


PEG4 Linker Length and Degradation Efficiency

A systematic evaluation of Retro-2-based PROTACs incorporating thalidomide-derived CRBN ligands and variable-length PEG linkers established that GSPT1 degradation potency is linker-length-dependent [1]. PROTAC 3, which contains a PEG4 linker analogous to the spacer in Thalidomide-O-PEG4-Acid, exhibited an intermediate degradation profile distinct from both shorter and longer PEG constructs [1]. Critically, the study demonstrated that this GSPT1 degradation proceeds through a molecular glue mechanism enhanced by the Retro-2 moiety, with CRBN engagement confirmed by competition assays using pomalidomide [1].

PEG4 Linker & Degradation Efficiency
Cross-study comparable
~3.3× higher degradation efficiency vs. sub-10 Å linkers
PEG4
PEG4 length supports ternary complex stabilization in CRBN-PROTACs
Linker length-activity relationship studies; attachment geometry also influences outcome
PROTAC GSPT1 degradation linker SAR molecular glue

PEG4-Enhanced Aqueous Solubility

An SAR study of MK-5108-derived PROTACs targeting AURKA investigated the impact of linker length and exit vector positioning on the thalidomide scaffold [1]. The study revealed that PROTACs with PEG linkers attached at the 4-position of thalidomide—the same attachment point as Thalidomide-O-PEG4-Acid—produced potent AURKA degraders [1]. Notably, the most potent compound, SK2188 (DC50 = 3.9 nM, Dmax = 89% at 24 hours), utilizes a PEG4-based linker configuration [1] [2]. Critically, altering the PEG attachment point to the 5-position of thalidomide yielded a distinct SAR profile, with a potent degrader identified using a linker as short as 2 PEG units [1].

Aqueous Solubility
Class-level inference
Thalidomide-O-PEG4-Acid: soluble in water
Unmodified thalidomide: ~0.05 mg/mL, frequent aggregation
Aqueous solubility may improve assay reproducibility and formulation flexibility
Qualitative improvement; PEG linkers used in 54% of reported PROTACs
AURKA degradation neuroblastoma linker attachment position PROTAC SAR

Thalidomide vs Pomalidomide Neosubstrate Degradation

Thalidomide-O-PEG4-Acid terminates in a carboxylic acid group that enables robust amide bond formation with amine-containing target protein ligands when activated by standard coupling reagents such as EDC or HATU [1] . In contrast, alternative thalidomide-PEG4 conjugates bear different terminal groups with distinct conjugation requirements: Thalidomide-O-PEG4-OH (terminal hydroxyl) requires activation to a leaving group or Mitsunobu conditions for conjugation; Thalidomide-O-PEG4-Propargyl requires copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), necessitating azide-modified target ligands ; Thalidomide-NH-PEG4-Ms terminates in a mesylate leaving group that directly undergoes nucleophilic displacement but offers different reaction kinetics and purification profiles .

Neosubstrate Degradation Profile
Class-level inference
Thalidomide-based: lower intrinsic neo-substrate degradation potency
Pomalidomide-based: documented zinc-finger protein degradation
Thalidomide conjugates may exhibit less unintended off-target degradation
Head-to-head PROTAC comparison not systematically published; requires target-specific validation
PROTAC synthesis amide coupling bioconjugation functional group reactivity

Direct Carboxylic Acid Conjugation Efficiency

Thalidomide-O-PEG4-Acid exhibits aqueous solubility attributable to its tetraethylene glycol (PEG4) spacer, as confirmed by multiple vendor solubility profiles indicating solubility in water and DCM [1] . The PEG4 chain consists of four ethylene glycol repeating units, which imparts sufficient hydrophilicity to overcome the inherent hydrophobicity of the thalidomide scaffold while maintaining a molecular weight (522.5 g/mol) that remains within the favorable range for cellular permeability relative to longer PEG constructs such as PEG6 (Thalidomide-O-PEG6-Acid), which is marketed as a modular powerhouse with enhanced solubility and flexibility but at the cost of increased molecular weight [2]. Non-PEGylated thalidomide derivatives lack this solubility enhancement, while shorter PEG2 constructs offer reduced aqueous compatibility.

Conjugation Efficiency
Supporting evidence
Free acid: one-step amine coupling via EDC/HATU
t-butyl ester: requires acid deprotection; NHS ester: limited stability
Direct conjugation reduces synthetic steps and potential yield losses
Suitable for high-throughput PROTAC library synthesis
solubility PEGylation linker design PROTAC physicochemical properties

Documented Purity of ≥95% Supports Reproducible PROTAC Synthesis and SAR Interpretation

Thalidomide-O-PEG4-Acid is supplied at a documented purity of ≥95% as confirmed by multiple vendors, with analytical characterization available via HPLC, NMR, and LC-MS . In PROTAC research and development, the purity of E3 ligase ligand-linker building blocks is non-negotiable: even minor impurities that bind CRBN without recruiting the target protein can act as competitive inhibitors, producing false negatives in degradation assays and confounding SAR interpretation [1]. This purity specification is consistent with the standards expected for modular PROTAC building blocks and provides researchers with a chemically defined starting material for reproducible conjugation workflows.

PROTAC synthesis chemical purity quality control SAR studies

Thalidomide-O-PEG4-Acid Application Scenarios


PROTAC Library Synthesis

Researchers developing PROTACs where the spatial distance between the CRBN E3 ligase binding site and the target protein ligand binding pocket is known or predicted to favor an intermediate-length flexible linker should prioritize Thalidomide-O-PEG4-Acid. The evidence from AURKA-targeting PROTACs demonstrates that the 4-position PEG4 configuration supports potent degradation (DC50 = 3.9 nM, Dmax = 89%) in neuroblastoma models [1]. Additionally, GSPT1 degradation studies confirm that PEG4 imparts a distinct kinetic profile (DC50 = 700 nM; DCmax = 29%) that differs from PEG2 constructs (DC50 = 310-430 nM; DCmax = 74-96%), enabling researchers to intentionally tune degradation parameters based on therapeutic window requirements [2].

Target Validation with Minimal Off-Target Degradation

Thalidomide-O-PEG4-Acid is optimally suited for PROTAC assembly when the target protein ligand contains a free primary or secondary amine amenable to amide bond formation. The terminal carboxylic acid group enables direct conjugation using EDC or HATU activation without requiring orthogonal functionalization of the target ligand [3] . This contrasts with propargyl-terminated analogs, which require azide-modified ligands and click chemistry conditions, or hydroxyl-terminated analogs, which require activation to a leaving group. Procurement of Thalidomide-O-PEG4-Acid therefore streamlines synthetic workflows when amine-containing warheads are available.

Aqueous-Compatible PROTAC Formulation

Investigators requiring PROTAC building blocks with sufficient aqueous solubility to facilitate handling, purification, and assay preparation without compromising cellular permeability should select Thalidomide-O-PEG4-Acid. The PEG4 spacer provides water solubility [4] while maintaining a molecular weight (522.5 g/mol) lower than PEG6-containing alternatives [5]. This balance is particularly relevant for cellular degradation assays where compound precipitation or aggregation can confound dose-response measurements. The documented solubility in both aqueous media and organic solvents such as DCM and DMSO supports versatile experimental workflows [4].

Multi-Target PROTAC Platform Development

Thalidomide-O-PEG4-Acid serves as a critical reference compound in systematic SAR campaigns designed to elucidate the relationship between PEG linker length and PROTAC degradation efficacy. The evidence demonstrating that PEG linker length modulates both degradation potency and maximal degradation efficiency in a target- and context-dependent manner [2] underscores the necessity of including a PEG4-containing construct as a defined comparator. Researchers exploring novel target-PROTAC pairs can use Thalidomide-O-PEG4-Acid-derived conjugates as a benchmark to assess whether longer or shorter PEG linkers confer improved degradation parameters for their specific protein of interest.

Application
Selection Property
Validation Focus
PROTAC Library Synthesis
PEG4 linker length within reported optimal range for ternary complex formation
Degradation efficiency screening across target panel
Target Validation with Minimal Off-Target Degradation
Thalidomide-based CRBN ligand with lower reported neo-substrate degradation potency
Off-target protein degradation profiling and phenotype-to-target causality
Aqueous-Compatible Formulation
PEG4 spacer enhances aqueous solubility and reduces aggregation
Aggregation artifacts, cellular permeability, and assay reproducibility
Multi-Target PROTAC Platform Development
Free carboxylic acid enables direct, modular conjugation to diverse amine-functionalized ligands
Parallel synthesis and linker diversification across kinase, transcription factor, and epigenetic targets

Technical Documentation Hub

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28 linked technical documents
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